Cas no 590380-54-4 (4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid)

4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid is a versatile synthetic intermediate with applications in pharmaceutical and organic chemistry. Its structure features a reactive oxopiperazine moiety linked to a butanoic acid group, making it valuable for the synthesis of biologically active compounds, particularly in medicinal chemistry research. The ketone and carboxyl functionalities provide multiple sites for further derivatization, enabling the development of novel heterocyclic frameworks. This compound is particularly useful in the preparation of piperazine-based derivatives, which are common scaffolds in drug discovery. Its well-defined reactivity and stability under standard conditions make it a reliable building block for researchers working on targeted molecular design.
4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid structure
590380-54-4 structure
Product Name:4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid
CAS No:590380-54-4
MF:C8H12N2O4
MW:200.191882133484
MDL:MFCD03916517
CID:949537
PubChem ID:833642
Update Time:2025-08-04

4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-oxo-4-(3-oxo-piperazin-1-yl)-butyric acid
    • 4-Oxo-4-(3-oxo-1-piperazinyl)butanoic acid
    • 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid
    • 4-oxo-4-(3-oxopiperazinyl)butanoic acid
    • AC1LH7RG
    • ARONIS005765
    • CTK5A9274
    • TimTec1_007837
    • IDI1_033491
    • 4-oxo-4-(3-oxo-piperazin-1-yl)-butyric acid, AldrichCPR
    • AN-329/42304558
    • AKOS000130962
    • 4-oxidanylidene-4-(3-oxidanylidenepiperazin-1-yl)butanoic acid
    • CS-0237729
    • A832126
    • DTXSID30356805
    • F1652-2499
    • DB-008420
    • STK122088
    • 590380-54-4
    • VS-09660
    • BBL030178
    • EN300-186614
    • HMS1556E05
    • 4-Oxo-4-(3-oxo-piperazin-1-yl)butyric acid
    • 4-Oxo-4-(3-oxopiperazin-1-yl)butanoicacid
    • MFCD03916517
    • 1-piperazinebutanoic acid, gamma,3-dioxo-
    • ALBB-015520
    • MDL: MFCD03916517
    • Inchi: 1S/C8H12N2O4/c11-6-5-10(4-3-9-6)7(12)1-2-8(13)14/h1-5H2,(H,9,11)(H,13,14)
    • InChI Key: MGEFIOXTZYMZPX-UHFFFAOYSA-N
    • SMILES: O=C(CCC(=O)O)N1CC(NCC1)=O

Computed Properties

  • Exact Mass: 200.08000
  • Monoisotopic Mass: 200.079707
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.7
  • XLogP3: -1.7

Experimental Properties

  • Density: 1.344
  • Boiling Point: 573.7°C at 760 mmHg
  • Flash Point: 300.7°C
  • Refractive Index: 1.523
  • PSA: 86.71000
  • LogP: -0.92370

4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:590380-54-4)4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid
Order Number:A832126
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:26
Price ($):279.0
Email:sales@amadischem.com

Additional information on 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid

Introduction to 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid (CAS No. 590380-54-4) in Modern Chemical Biology

4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid, identified by its Chemical Abstracts Service (CAS) number 590380-54-4, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a piperazine ring and a β-keto acid moiety, has garnered attention due to its structural features and potential biological activities. The presence of both the piperazine and β-keto acid functional groups makes it a versatile scaffold for further derivatization and exploration in drug discovery.

The β-keto acid moiety is well-known for its reactivity in various organic transformations, including condensation reactions with nucleophiles, which can lead to the formation of new heterocyclic structures. This reactivity is particularly valuable in medicinal chemistry, where such transformations are often employed to generate novel pharmacophores. In contrast, the piperazine ring is a common pharmacophore in many bioactive molecules, contributing to properties such as solubility, metabolic stability, and binding affinity to biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid with greater accuracy. These tools have been instrumental in identifying potential interactions between this compound and various biological targets, including enzymes and receptors. For instance, studies suggest that the piperazine moiety may interact with specific amino acid residues in protein binding pockets, modulating enzyme activity or receptor signaling.

In the context of drug discovery, the structural features of 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid make it an attractive candidate for further development. The compound’s ability to undergo diverse chemical transformations allows for the synthesis of numerous derivatives with tailored biological properties. This flexibility is particularly important in early-stage drug discovery, where the goal is to identify lead compounds with promising pharmacological profiles.

One area of active research involves exploring the potential of 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid as a precursor for the development of novel therapeutic agents. For example, derivatives of this compound have been investigated for their potential roles in modulating neurotransmitter systems. The piperazine ring is known to interact with serotonin receptors, which are implicated in various neurological disorders. By modifying the structure of 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid, researchers aim to develop compounds that exhibit enhanced selectivity and efficacy in treating conditions such as depression, anxiety, and cognitive disorders.

Another line of investigation focuses on the compound’s potential as an intermediate in the synthesis of more complex molecules. The β-keto acid functionality can be used to construct cyclic structures through intramolecular reactions, leading to heterocycles that may possess unique biological activities. These cyclic derivatives could be explored for their antimicrobial or anti-inflammatory properties, among others.

The synthesis of 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid itself presents an interesting challenge due to its relatively complex structure. However, modern synthetic methodologies have made it possible to access this compound efficiently through multi-step routes involving well-established reactions such as condensation, cyclization, and functional group transformations. Advances in catalytic systems have also enabled more streamlined synthetic pathways, reducing the number of steps required and improving overall yields.

In conclusion, 4-oxo-4-(3-oxpiperazinyl)-butanoic acid (CAS No. 59038054) represents a promising scaffold for further exploration in chemical biology and pharmaceutical research. Its unique structural features—combining a reactive β-keto acid moiety with a bioactive piperazine ring—make it a versatile building block for drug discovery efforts targeting various neurological and metabolic disorders. As computational tools continue to improve and synthetic methodologies evolve, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:590380-54-4)4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid
A832126
Purity:99%
Quantity:1g
Price ($):279.0
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